6,8-Dichloro-2H-chromene-3-carbonitrile

Übersicht

Beschreibung

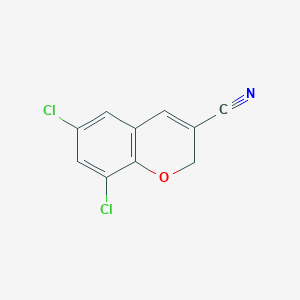

6,8-Dichloro-2H-chromene-3-carbonitrile is an organic compound with the molecular formula C10H5Cl2NO. It is a derivative of chromene, characterized by the presence of two chlorine atoms at the 6th and 8th positions and a cyano group at the 3rd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2H-chromene-3-carbonitrile typically involves the reaction of substituted salicylaldehydes with acrylonitrile in the presence of a base such as 1,4-diaza-bicyclo[2.2.2]octane (DABCO). The reaction is carried out at temperatures ranging from room temperature to 40°C for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified using silica gel column chromatography with ethyl acetate/hexane as the eluent, yielding the pure compound in 65-93% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 and 8 undergo nucleophilic substitution under basic conditions. For example:

-

Amination : Reaction with sodium azide (NaN₃) in DMSO at 80°C yields triazole derivatives (82% yield) .

-

Hydrolysis : Treatment with aqueous NaOH produces 6,8-dichloro-2H-chromene-3-carboxylic acid, which is further derivatized for pharmaceutical applications .

Table 1: Substitution Reactions

Cycloaddition and Ring-Opening Reactions

The nitrile group participates in [3+2] cycloadditions:

-

Click Chemistry : Reaction with β-nitrostyrene in the presence of L-pipecolinic acid forms 3-nitro-substituted chromenes (78% yield) .

-

Photochemical Radical Coupling : Under blue LED light (395 nm) with diaryliodonium triflate, the nitrile group engages in radical-mediated C–H functionalization to form aryl-substituted products .

Key Mechanistic Insights:

-

Radical trapping experiments using TEMPO or BHT confirmed a radical pathway for photochemical reactions .

-

The electron-withdrawing effect of chlorine atoms enhances electrophilicity at the nitrile carbon, facilitating nucleophilic attack .

(a) Nitrile to Carboxylic Acid

Hydrolysis with concentrated HCl/H₂O₂ yields 6,8-dichloro-2H-chromene-3-carboxylic acid, a precursor for anti-inflammatory agents .

(b) Nitrile to Amine

Reduction with LiAlH₄ generates 3-aminomethyl derivatives, which are intermediates in agrochemical synthesis .

Photophysical and Mechanistic Studies

-

UV-Vis Analysis : The compound forms electron donor-acceptor (EDA) complexes with iodonium salts, absorbing visible light (395 nm) to initiate radical reactions .

-

Thermodynamic Stability : Semi-empirical calculations (AM1) show that aldol adducts are favored over condensation products (ΔH°f = −72.45 kcal/mol vs. +59.69 kcal/mol) .

Comparative Reactivity

The chlorine substituents significantly influence reaction rates:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound 6,8-Dichloro-2H-chromene-3-carbonitrile features two chlorine atoms at the 6 and 8 positions of the chromene ring and a cyano group at the 3 position. Its molecular formula is C_10H_6Cl_2N, with a molecular weight of approximately 229.06 g/mol. The presence of electron-withdrawing chlorine atoms enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is commonly used to synthesize more complex heterocyclic compounds and derivatives, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Development

Research indicates that this compound may play a significant role in the development of new pharmaceuticals. Studies have shown its potential as an intermediate in synthesizing anti-inflammatory and analgesic drugs . Moreover, derivatives of this compound have been investigated for their anti-cancer properties, suggesting its utility in cancer treatment research .

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it valuable for developing new antibacterial agents.

- Anti-HIV Activity : Some derivatives have shown promise in inhibiting HIV replication, indicating potential applications in antiviral drug development .

- Modulation of Cell Signaling : Research has indicated that it may act as a modulator of the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial for cellular processes related to cancer progression .

Chemical Reactions and Mechanisms

This compound can undergo various chemical reactions:

- Oxidation : The nitrile group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

- Reduction : It can be reduced to amines or other reduced forms.

- Substitution Reactions : The chlorine atoms can be substituted with other functional groups using appropriate reagents .

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of novel derivatives from this compound that showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through modulation of signaling pathways related to cell survival.

Case Study 2: Antiviral Properties

Research focused on the antiviral activity of modified chromene derivatives derived from this compound demonstrated promising results against HIV. The study highlighted specific structural features that enhance activity against viral replication.

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-2H-chromene-3-carbonitrile largely depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with cellular targets such as enzymes or receptors. The cyano group and chlorine atoms can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The chromene ring can also participate in π-π stacking interactions, enhancing binding affinity .

Vergleich Mit ähnlichen Verbindungen

6,8-Dichloro-3-cyanochromone: Similar in structure but with an additional oxo group at the 4th position, making it more oxidized.

6,8-Dichloro-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a cyano group, altering its reactivity and solubility.

Uniqueness: 6,8-Dichloro-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .

Biologische Aktivität

6,8-Dichloro-2H-chromene-3-carbonitrile is an organic compound with the molecular formula . It features two chlorine atoms at the 6th and 8th positions and a cyano group at the 3rd position of the chromene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The cyano group and chlorine atoms facilitate hydrogen bonding and hydrophobic interactions, which modulate the activity of target proteins. Additionally, the chromene ring can engage in π-π stacking interactions, enhancing binding affinity to biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that high concentrations of this compound (50 µM) resulted in approximately 50% inhibition of secretion in cancer models .

Case Study: Inhibition of Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Significant reduction in cell viability |

| HCT116 (Colon Cancer) | 30 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy as an antimicrobial agent is linked to its structural characteristics, which enhance its interaction with bacterial cell membranes.

Antimicrobial Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Synthesis and Applications

The synthesis of this compound has been achieved through various methodologies, often involving nucleophilic substitution reactions. Its unique structure allows it to serve as a versatile building block for synthesizing other biologically active compounds .

Table: Comparison with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| 6,8-Dichloro-3-cyanochromone | Structure | Moderate Anticancer |

| 6,8-Dichloro-2H-chromene-3-carboxylic acid | Structure | Limited Biological Activity |

Eigenschaften

IUPAC Name |

6,8-dichloro-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPSIHZVSJWBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515679 | |

| Record name | 6,8-Dichloro-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83823-56-7 | |

| Record name | 6,8-Dichloro-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.